Hexakis(1H,1H,8H-tetradecafluorooctyloxy)phosphazine
Description
Historical Development of Phosphazene-Based Compounds in Academic Research
The study of phosphazenes originated in the early 19th century with the isolation of chlorinated cyclotriphosphazenes by Liebig, Wöhler, and Rose. These early compounds, such as hexachlorocyclotriphosphazene ([NPCl₂]₃), revealed a unique inorganic-organic hybrid architecture characterized by alternating phosphorus and nitrogen atoms. By the mid-20th century, Harry R. Allcock’s pioneering work at Pennsylvania State University established polyphosphazenes ([NPCl₂]ₙ) as a versatile polymer class, enabling systematic substitution of chlorine atoms with organic groups.
A critical breakthrough emerged in the 1960s with the development of the two-step synthesis method: thermal ring-opening polymerization of [NPCl₂]₃ to form poly(dichlorophosphazene), followed by macromolecular substitution. This process allowed the incorporation of diverse side groups, including alkoxy, aryloxy, and amino substituents. However, challenges in controlling reactivity with organometallic reagents prompted investigations into fluorinated derivatives. Fluorination, first explored in the 1980s, addressed solubility limitations and expanded functionalization pathways, culminating in compounds like hexakis(1H,1H,8H-tetradecafluorooctyloxy)phosphazine.
Table 1: Key Milestones in Phosphazene Chemistry
Role of Fluorinated Side Chains in Phosphazene Functionalization
Fluorinated side chains, such as 1H,1H,8H-tetradecafluorooctyloxy groups, impart distinct physicochemical properties to phosphazenes. The electronegativity of fluorine reduces electron density on the phosphorus-nitrogen backbone, enhancing resistance to nucleophilic attack and thermal degradation. For this compound, the perfluorinated segments induce hydrophobicity and oleophobicity, making the compound suitable for nonpolar solvent systems and surface coatings.
The substitution mechanism for fluorinated groups typically involves replacing chlorine atoms on [NPCl₂]₃ or [NPCl₂]ₙ precursors. Recent advancements employ ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) as reaction media, paired with fluorinating agents like potassium fluoride. This approach minimizes side reactions and improves yields compared to traditional organic solvents. For example, this compound is synthesized via nucleophilic substitution of [NPF₂]₃ with 1H,1H,8H-tetradecafluorooctanol under anhydrous conditions, confirmed by ³¹P NMR spectroscopy.
Table 2: Properties of Fluorinated vs. Chlorinated Phosphazenes
| Property | This compound | Hexachlorocyclotriphosphazene |
|---|---|---|
| Thermal Stability (°C) | >300 | ~180 |
| Solubility in THF | Limited at high MW | Soluble |
| Hydrolytic Resistance | High | Low |
| Dielectric Constant | 2.1–2.3 | 3.5–4.0 |
Fluorination also enables precise control over molecular architecture. Living cationic polymerization techniques, developed by Allcock and Manners, permit the synthesis of telechelic polyphosphazenes with fluorinated end groups, facilitating block copolymer formation. These materials self-assemble into micellar structures in solution, with potential applications in drug delivery and nanotechnology.
Properties
CAS No. |
186406-49-5 |
|---|---|
Molecular Formula |
C48H18F84N3O6P3 |
Molecular Weight |
2421.5 g/mol |
IUPAC Name |
2,2,4,4,6,6-hexakis(2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluorooctoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/C48H18F84N3O6P3/c49-7(50)19(73,74)31(97,98)43(121,122)37(109,110)25(85,86)13(61,62)1-136-142(137-2-14(63,64)26(87,88)38(111,112)44(123,124)32(99,100)20(75,76)8(51)52)133-143(138-3-15(65,66)27(89,90)39(113,114)45(125,126)33(101,102)21(77,78)9(53)54,139-4-16(67,68)28(91,92)40(115,116)46(127,128)34(103,104)22(79,80)10(55)56)135-144(134-142,140-5-17(69,70)29(93,94)41(117,118)47(129,130)35(105,106)23(81,82)11(57)58)141-6-18(71,72)30(95,96)42(119,120)48(131,132)36(107,108)24(83,84)12(59)60/h7-12H,1-6H2 |
InChI Key |
YPEYJSNWEJMPBJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexakis(1H,1H,8H-tetradecafluorooctyloxy)phosphazine typically involves the reaction of hexachlorocyclotriphosphazene with 1H,1H,8H-tetradecafluorooctanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the substitution of chlorine atoms with the fluorinated alkoxy groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity. The final product is often purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Hexakis(1H,1H,8H-tetradecafluorooctyloxy)phosphazine can undergo various chemical reactions, including:
Substitution Reactions: The fluorinated alkoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the fluorinated groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong bases (e.g., sodium hydride) for substitution reactions and oxidizing agents (e.g., hydrogen peroxide) for oxidation reactions. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation reactions may produce oxidized forms of the compound .
Scientific Research Applications
Hexakis(1H,1H,8H-tetradecafluorooctyloxy)phosphazine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialized materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of Hexakis(1H,1H,8H-tetradecafluorooctyloxy)phosphazine is primarily based on its ability to interact with various molecular targets through its fluorinated alkoxy groups. These interactions can influence the physical and chemical properties of the target molecules, leading to changes in their behavior and function . The specific pathways involved depend on the application and the nature of the target molecules .
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares Hexakis(1H,1H,8H-tetradecafluorooctyloxy)phosphazine with structurally related fluorinated phosphazenes:
Key Observations:
- Chain Length and Fluorination: The target compound has the longest fluorinated alkoxy chain (8 carbons with 14 F atoms per chain), resulting in significantly higher molecular weight and fluorine content compared to shorter-chain analogs like HP-921 .
- Ionization Efficiency: Shorter-chain derivatives (e.g., HP-921) ionize more readily in electrospray ionization (ESI)-MS due to lower hydrophobicity, making them preferred for routine calibration in both positive (e.g., m/z 922.0098) and negative modes (e.g., m/z 966.0007) . In contrast, the target compound’s larger size may limit its solubility in common MS solvents (e.g., methanol/water mixtures), though it provides high-mass calibration points (>2,000 m/z) .
Stability and Commercial Availability
- HP-921 is available as a pre-mixed solution (e.g., Agilent’s API-TOF kit) at lower cost (~€304/25 mg for the target compound vs. ~€50–100 for HP-921) .
Research Findings and Practical Considerations
- Solubility Challenges: Longer-chain fluorinated phosphazenes exhibit lower solubility in polar solvents, necessitating the use of additives (e.g., formic acid) or sheath fluids to maintain ionization efficiency .
- Environmental and Handling Concerns: Perfluorinated compounds like this compound may pose environmental persistence risks, requiring strict disposal protocols compared to shorter-chain analogs .
Biological Activity
Hexakis(1H,1H,8H-tetradecafluorooctyloxy)phosphazine (CAS Number 186406-49-5) is a highly fluorinated compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This article explores its biological activity, potential applications, and relevant research findings.
Chemical Structure and Properties
This compound features a central phosphazene core with six perfluorinated octoxy groups. Its molecular formula is with a molecular weight of approximately 2421.46 g/mol. The fluorinated groups impart significant hydrophobic and oleophobic properties, making it suitable for applications in coatings and surface treatments.
Toxicological Studies
Research into the biological activity of this compound has primarily focused on its toxicity and environmental impact. Studies have indicated that highly fluorinated compounds can accumulate in biological systems and potentially disrupt endocrine functions. For instance, exposure to similar compounds has been linked to adverse effects on the thyroid gland and liver metabolism, raising concerns about their long-term health implications .
Case Studies
- Environmental Impact : A study conducted by the Swedish Chemicals Agency highlighted the persistence of highly fluorinated substances in the environment. It noted that compounds like this compound could contaminate groundwater and drinking water sources, leading to potential health risks for humans and wildlife .
- Biocompatibility : Limited studies have assessed the biocompatibility of this compound in medical applications. Some investigations suggest that while its hydrophobic nature may be beneficial for certain pharmaceutical formulations, its high fluorination could pose challenges in terms of biocompatibility and biodegradability .
Research Findings
Recent research has focused on the implications of using this compound in various applications:
- Mass Spectrometry Calibration : The compound is utilized as a calibration standard in mass spectrometry due to its stable chemical composition and predictable behavior under ionization conditions .
- Surface Coatings : Its low surface energy characteristics make it an ideal candidate for anti-fouling surfaces and coatings that require water and oil repellency. This property is particularly advantageous in industrial applications where cleanliness is paramount .
Data Table: Summary of Research Findings
Q & A
Q. What are the standard synthetic protocols for Hexakis(1H,1H,8H-tetradecafluorooctyloxy)phosphazine, and how can reaction conditions be optimized for purity?
Methodological Answer: The synthesis involves nucleophilic substitution of hexachlorocyclotriphosphazene with 1H,1H,8H-tetradecafluorooctanol. Key steps include:
Reagents : Use anhydrous tetrahydrofuran (THF) as the solvent and a base (e.g., NaH) to deprotonate the fluorinated alcohol.
Conditions : Maintain an inert atmosphere (N₂/Ar) and temperatures between 50–100°C for 24–48 hours to ensure complete substitution .
Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity (>95%) by HPLC .
Optimization Tips :
- Monitor reaction progress using ³¹P NMR to track chlorine substitution.
- Adjust stoichiometry (6:1 molar ratio of alcohol to phosphazene core) to minimize residual chlorides .
Q. How can researchers structurally characterize this compound using spectroscopic and spectrometric techniques?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ³¹P NMR: A single peak near δ 10–15 ppm confirms complete substitution of chlorine atoms .
- ¹⁹F NMR: Multiplets at δ -80 to -125 ppm verify perfluorinated chain integrity .
- Mass Spectrometry (MS) :
- FTIR : Peaks at 1150–1250 cm⁻¹ (C-F stretching) and 950–1050 cm⁻¹ (P-N-P vibrations) confirm functional groups .
Q. What analytical methodologies are recommended for quantifying this compound in complex matrices?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS) :
- Quality Control : Spike recovery tests (85–115%) and limit of detection (LOD) <10 ng/mL ensure reproducibility .
Advanced Research Questions
Q. How can thermal stability and decomposition pathways of this compound be systematically evaluated?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂. Degradation onset >300°C indicates high thermal stability .
- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., glass transition) between -50°C and 200°C .
- Gas Chromatography-MS (GC-MS) : Analyze volatile decomposition products (e.g., HF, PFAS fragments) post-TGA .
Q. What experimental designs are suitable for assessing biological activity, such as cytotoxicity or membrane interactions?
Methodological Answer:
- In Vitro Cytotoxicity :
- Expose human cell lines (e.g., HEK293) to 10–100 µg/mL for 24–72 hours.
- Measure viability via MTT assay; IC₅₀ values >50 µg/mL suggest low toxicity .
- Membrane Permeability :
- Use fluorescent probes (e.g., calcein-AM) in lipid bilayer models.
- Quantify uptake via fluorescence microscopy; increased intensity indicates enhanced permeability .
Table 1 : Cytotoxicity Comparison of Fluorinated Phosphazenes
| Compound | IC₅₀ (µg/mL) | Cell Line | Reference |
|---|---|---|---|
| Hexakis(tetradecafluorooctyloxy) | >50 | HEK293 | |
| Hexakis(perfluorononyloxy) | 35 | HepG2 | |
| Octakis(perfluorooctyloxy) | 20 | A549 |
Q. How can researchers design comparative studies to evaluate the impact of perfluoroalkyl chain length on material properties?
Methodological Answer:
- Variables : Compare compounds with C6–C10 perfluoroalkyl chains.
- Parameters :
- Statistical Analysis : Use ANOVA to assess significance (p <0.05) across groups .
Q. What computational tools predict collision cross-section (CCS) values for advanced mass spectrometry analysis?
Methodological Answer:
Q. What methodologies are used to study surface modification applications, such as hydrophobic coatings?
Methodological Answer:
- Coating Fabrication : Spin-coating (2000–4000 rpm) on glass/silicon substrates.
- Characterization :
- Durability Testing : Expose coatings to UV radiation (500 hours) and assess degradation via FTIR .
Safety and Handling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
